Cas no 1823893-10-2 (3-(chloromethyl)-1H,4H,6H,7H-pyrano[4,3-c]pyrazole)

3-(Chloromethyl)-1H,4H,6H,7H-pyrano[4,3-c]pyrazole is a heterocyclic compound featuring a fused pyranopyrazole core with a reactive chloromethyl substituent. This structure makes it a versatile intermediate in organic synthesis, particularly for the construction of more complex heterocyclic systems. The chloromethyl group offers a convenient handle for further functionalization through nucleophilic substitution or cross-coupling reactions. Its rigid bicyclic framework enhances stability while maintaining reactivity, making it useful in pharmaceutical and agrochemical research. The compound’s well-defined reactivity profile and synthetic accessibility contribute to its utility in medicinal chemistry for the development of biologically active molecules. Proper handling is advised due to the reactive nature of the chloromethyl group.
3-(chloromethyl)-1H,4H,6H,7H-pyrano[4,3-c]pyrazole structure
1823893-10-2 structure
Product Name:3-(chloromethyl)-1H,4H,6H,7H-pyrano[4,3-c]pyrazole
CAS No:1823893-10-2
MF:C7H9ClN2O
MW:172.61216044426
CID:5719393
PubChem ID:121215428
Update Time:2025-05-21

3-(chloromethyl)-1H,4H,6H,7H-pyrano[4,3-c]pyrazole Chemical and Physical Properties

Names and Identifiers

    • EN300-794424
    • F8880-2886
    • 2138020-99-0
    • 1823893-10-2
    • 3-(chloromethyl)-1H,4H,6H,7H-pyrano[4,3-c]pyrazole
    • 3-(Chloromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
    • AKOS026726092
    • Inchi: 1S/C7H9ClN2O/c8-3-7-5-4-11-2-1-6(5)9-10-7/h1-4H2,(H,9,10)
    • InChI Key: XVVHGWMQZXSNFR-UHFFFAOYSA-N
    • SMILES: ClCC1C2COCCC=2NN=1

Computed Properties

  • Exact Mass: 172.0403406g/mol
  • Monoisotopic Mass: 172.0403406g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 144
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 37.9Ų

3-(chloromethyl)-1H,4H,6H,7H-pyrano[4,3-c]pyrazole Pricemore >>

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Additional information on 3-(chloromethyl)-1H,4H,6H,7H-pyrano[4,3-c]pyrazole

Research Brief on 3-(chloromethyl)-1H,4H,6H,7H-pyrano[4,3-c]pyrazole (CAS: 1823893-10-2): Recent Advances and Applications

The compound 3-(chloromethyl)-1H,4H,6H,7H-pyrano[4,3-c]pyrazole (CAS: 1823893-10-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This heterocyclic scaffold, characterized by a fused pyrano-pyrazole ring system, serves as a versatile intermediate for the synthesis of biologically active molecules. Recent studies have explored its utility in drug discovery, particularly in the development of kinase inhibitors and modulators of protein-protein interactions.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of derivatives of 3-(chloromethyl)-1H,4H,6H,7H-pyrano[4,3-c]pyrazole as selective inhibitors of cyclin-dependent kinases (CDKs). The researchers utilized structure-activity relationship (SAR) analysis to optimize the chloromethyl substituent, leading to compounds with improved potency and selectivity profiles. These findings highlight the compound's potential as a starting point for the development of novel anticancer agents targeting cell cycle regulation.

In addition to its applications in oncology, recent research has investigated the role of this scaffold in central nervous system (CNS) drug discovery. A team from the University of Cambridge reported the synthesis of 3-(chloromethyl)-1H,4H,6H,7H-pyrano[4,3-c]pyrazole derivatives that exhibit promising activity as GABAA receptor modulators. The chloromethyl group was found to be crucial for binding affinity, as demonstrated through molecular docking studies and in vitro electrophysiological assays. These results suggest potential applications in the treatment of neurological disorders such as epilepsy and anxiety.

The synthetic accessibility of 3-(chloromethyl)-1H,4H,6H,7H-pyrano[4,3-c]pyrazole has also been a focus of recent investigations. A 2024 publication in Organic Letters described an efficient, one-pot synthesis method that significantly improves the yield and purity of the compound compared to traditional approaches. This methodological advancement is expected to facilitate broader exploration of its chemical space and accelerate drug discovery efforts.

From a safety and pharmacokinetic perspective, preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies on 3-(chloromethyl)-1H,4H,6H,7H-pyrano[4,3-c]pyrazole derivatives have shown favorable profiles, with good metabolic stability and acceptable toxicity thresholds in preclinical models. However, researchers note that further optimization may be required to address potential reactivity concerns associated with the chloromethyl group in vivo.

Looking forward, the unique structural features of 3-(chloromethyl)-1H,4H,6H,7H-pyrano[4,3-c]pyrazole continue to inspire novel applications in chemical biology. Current research directions include its use in PROTAC (Proteolysis Targeting Chimera) design and as a warhead in covalent inhibitor development. The compound's versatility and the growing body of research supporting its biological relevance suggest it will remain an important scaffold in medicinal chemistry for years to come.

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